molecular formula C18H13BrN4S B14159299 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)- CAS No. 74101-11-4

1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-

Cat. No.: B14159299
CAS No.: 74101-11-4
M. Wt: 397.3 g/mol
InChI Key: FBOHUSPCPCMHGJ-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)- is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a phenyl-thiazolyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.

    Attachment of the phenyl-thiazolyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds like this can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)- would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-
  • 1H-Pyrazol-5-amine, 3-(4-fluorophenyl)-1-(4-phenyl-2-thiazolyl)-
  • 1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-

Uniqueness

The uniqueness of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, might enhance its ability to participate in certain types of chemical reactions or interact with biological targets.

Properties

CAS No.

74101-11-4

Molecular Formula

C18H13BrN4S

Molecular Weight

397.3 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine

InChI

InChI=1S/C18H13BrN4S/c19-14-8-6-13(7-9-14)15-10-17(20)23(22-15)18-21-16(11-24-18)12-4-2-1-3-5-12/h1-11H,20H2

InChI Key

FBOHUSPCPCMHGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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